molecular formula C16H17N3O B5809382 2-(2-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile

2-(2-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile

Cat. No. B5809382
M. Wt: 267.33 g/mol
InChI Key: MZYJROXWANHTFY-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile, commonly known as MPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPOC belongs to the class of oxazole derivatives and has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

MPOC exerts its biological effects by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. MPOC has also been shown to bind to certain receptors in the brain, including the NMDA receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
MPOC has been shown to have several biochemical and physiological effects on the body. For example, it has been shown to decrease the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the immune response. Additionally, MPOC has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using MPOC in laboratory experiments is its high potency and selectivity towards certain enzymes and receptors, making it a useful tool for studying their biological functions. Additionally, MPOC is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using MPOC in laboratory experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.

Future Directions

There are several potential future directions for research on MPOC. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of MPOC and its interactions with other molecules in the body. Finally, the development of more potent and selective analogs of MPOC may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-(2-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile, or MPOC, is a chemical compound with potential therapeutic applications in various fields of medicine. Its mechanism of action, biochemical and physiological effects, and future directions in research make it a promising candidate for further study and development.

Synthesis Methods

MPOC can be synthesized through a multi-step process involving the reaction of 2-methylphenyl-2-bromoacetate with piperidine, followed by cyclization with cyanamide and then reaction with ammonium acetate. The final product is obtained through purification and isolation steps.

Scientific Research Applications

MPOC has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. Several studies have reported its anti-cancer properties, including its ability to inhibit cell growth and induce apoptosis in cancer cells. Additionally, MPOC has been shown to possess anti-inflammatory and neuroprotective activities, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2-methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-12-7-3-4-8-13(12)15-18-14(11-17)16(20-15)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYJROXWANHTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322701
Record name 2-(2-methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

CAS RN

613650-81-0
Record name 2-(2-methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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